2-(Benzo[b]thiophen-2-yl)-4,4-dimethyl-1,3,2-dioxaborolane
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Overview
Description
2-(Benzo[b]thiophen-2-yl)-4,4-dimethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[b]thiophen-2-yl)-4,4-dimethyl-1,3,2-dioxaborolane typically involves the palladium-catalyzed coupling of 2-iodothiophenol with phenylacetylene . This reaction proceeds under mild conditions and yields the desired product in moderate to good yields. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dioxane or water .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[b]thiophen-2-yl)-4,4-dimethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiophenes.
Scientific Research Applications
2-(Benzo[b]thiophen-2-yl)-4,4-dimethyl-1,3,2-dioxaborolane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Benzo[b]thiophen-2-yl)-4,4-dimethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, such as beta-lactamase, by binding to the active site and preventing substrate access . This interaction can lead to the potentiation of beta-lactam antibiotics in bacteria that express these enzymes .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-boronic acid pinacol ester: This compound is similar in structure but lacks the benzene ring fused to the thiophene ring.
Tris(2-(benzo[b]thiophen-2-yl)pyridinato-C3,N)iridium(III): This compound contains a similar benzothiophene core but is complexed with iridium.
Uniqueness
2-(Benzo[b]thiophen-2-yl)-4,4-dimethyl-1,3,2-dioxaborolane is unique due to its specific structural features, which confer distinct electronic and chemical properties. These properties make it particularly valuable in the synthesis of advanced materials and biologically active compounds.
Properties
Molecular Formula |
C12H13BO2S |
---|---|
Molecular Weight |
232.11 g/mol |
IUPAC Name |
2-(1-benzothiophen-2-yl)-4,4-dimethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H13BO2S/c1-12(2)8-14-13(15-12)11-7-9-5-3-4-6-10(9)16-11/h3-7H,8H2,1-2H3 |
InChI Key |
QYEGHRKFAWIRAQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(O1)(C)C)C2=CC3=CC=CC=C3S2 |
Origin of Product |
United States |
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